Dianicline
Overview
Description
Dianicline is a compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. It was developed by Sanofi-Aventis and is primarily investigated for its potential use in smoking cessation . This compound is similar to other compounds like varenicline and cytisine, which are also used for smoking cessation .
Mechanism of Action
Target of Action
Dianicline is a partial agonist that primarily targets the α4β2 subtype of neural nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system.
Biochemical Pathways
By acting on these receptors, this compound can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neural signaling due to its interaction with α4β2 nAChRs . In clinical trials, this compound has been shown to reduce craving for cigarettes and nicotine withdrawal symptoms .
Action Environment
Factors such as the dose administered and the individual’s health status may potentially influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Dianicline acts as a selective and potent partial agonist of α4β2 receptors . It interacts with the α4β2 nicotinic acetylcholine receptor, which is the main dependence-producing nicotinic receptor in the brain .
Cellular Effects
This compound influences cell function by interacting with the α4β2 nicotinic acetylcholine receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the α4β2 nicotinic acetylcholine receptor . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In the initial phase of treatment, this compound was found to reduce self-reported craving and nicotine withdrawal symptoms . It did not increase cigarette smoking abstinence rates beyond this initial phase .
Preparation Methods
The synthetic routes for dianicline involve the formation of its core structure, which is a bridged heterocyclic compound. The preparation typically includes the following steps:
Formation of the pyranopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure to achieve the desired pharmacological properties.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Dianicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dianicline has been extensively studied for its potential in smoking cessation. It acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors, which are implicated in nicotine addiction . By partially activating these receptors, this compound helps reduce cravings and withdrawal symptoms associated with smoking cessation . Additionally, its selectivity for the α4β2 subtype makes it a valuable tool in neuropharmacological research to study the role of these receptors in various neurological processes .
Comparison with Similar Compounds
Dianicline is similar to other compounds like varenicline and cytisine, which also target the α4β2 nicotinic acetylcholine receptors . this compound is unique in its specific binding affinity and partial agonist activity, which may result in a different side effect profile and efficacy . While varenicline has been widely used and studied, cytisine is primarily used in Eastern Europe and has not been as extensively researched .
Similar Compounds
Varenicline: Another α4β2 nicotinic acetylcholine receptor partial agonist used for smoking cessation.
Cytisine: A natural alkaloid that also acts as a partial agonist at the α4β2 receptors and is used for smoking cessation in some regions.
Properties
IUPAC Name |
(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPRUPHAEXPGPF-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870314 | |
Record name | Dianicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292634-27-6 | |
Record name | Dianicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292634-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dianicline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dianicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dianicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIANICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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